TH287 (hydrochloride)
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Overview
Description
TH 287 hydrochloride is a potent and selective inhibitor of the enzyme MTH1 (nudix hydrolase 1). This compound has gained significant attention in scientific research due to its ability to induce DNA damage and cytotoxicity in cancer cells by incorporating oxidized deoxynucleoside triphosphates into DNA .
Preparation Methods
The synthesis of TH 287 hydrochloride involves several steps. The preparation method for in vivo formula includes dissolving the main solution in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
Chemical Reactions Analysis
TH 287 hydrochloride undergoes various chemical reactions, primarily involving its interaction with oxidized deoxynucleoside triphosphates. These reactions lead to the incorporation of these oxidized molecules into DNA, causing DNA damage and cytotoxicity . Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions are damaged DNA strands, which ultimately lead to cell death.
Scientific Research Applications
TH 287 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
TH 287 hydrochloride exerts its effects by inhibiting the enzyme MTH1. This inhibition prevents the enzyme from hydrolyzing oxidized deoxynucleoside triphosphates, leading to their incorporation into DNA. The accumulation of these oxidized molecules in DNA causes DNA damage, which triggers cytotoxicity and therapeutic responses in cancer cells . The molecular targets involved in this process include MTH1 and the pathways related to DNA repair and cell death .
Comparison with Similar Compounds
TH 287 hydrochloride is unique in its high selectivity and potency towards MTH1. Similar compounds include:
Daunorubicin hydrochloride: An anthracycline aminoglycoside antineoplastic that inhibits DNA replication and repair.
Gemcitabine: A synthetic cytosine nucleoside derivative and an inhibitor of DNA synthesis.
Hydroxyurea: An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.
These compounds, while also targeting DNA synthesis and repair, differ in their specific mechanisms and targets, highlighting the uniqueness of TH 287 hydrochloride in its selective inhibition of MTH1.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJWDQSUDCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.